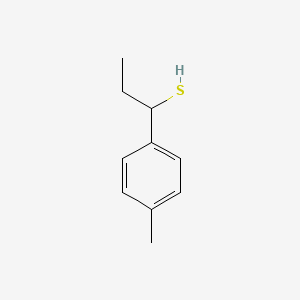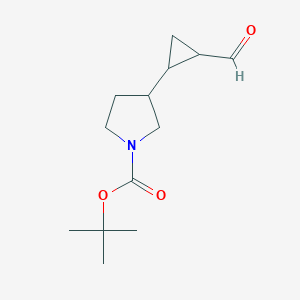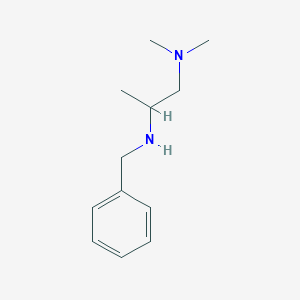
1-(4-Methylphenyl)propane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylphenyl)propane-1-thiol is an organic compound with the molecular formula C₁₀H₁₄S. It is a thiol derivative, characterized by the presence of a sulfur atom bonded to a hydrogen atom and a carbon chain. This compound is known for its distinct odor and is used in various chemical applications.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: 1-(4-Methylphenyl)propan-1-thiol kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Reaktion von 4-Methylbenzylchlorid mit Thioharnstoff, gefolgt von Hydrolyse, um das gewünschte Thiol zu erhalten. Ein weiteres Verfahren umfasst die nucleophile Substitution von 4-Methylbenzyl bromid mit Natriumhydrogensulfid.
Industrielle Produktionsmethoden: Die industrielle Produktion von 1-(4-Methylphenyl)propan-1-thiol beinhaltet typischerweise die großtechnische Synthese unter Verwendung ähnlicher Verfahren wie im Labormaßstab, jedoch optimiert für höhere Ausbeuten und Effizienz. Der Einsatz von kontinuierlichen Strömungsreaktoren und fortschrittlichen Reinigungsverfahren gewährleistet die Produktion von hochreinen Verbindungen.
Chemische Reaktionsanalyse
Arten von Reaktionen: 1-(4-Methylphenyl)propan-1-thiol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Thiolgruppe kann oxidiert werden, um Disulfide oder Sulfonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können Disulfide wieder in Thiole umwandeln.
Substitution: Die Thiolgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen und Halogenide oder andere Abgangsgruppen ersetzen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Iod.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Basen (z. B. Natriumhydroxid) ermöglichen Substitutionsreaktionen.
Hauptprodukte, die gebildet werden:
Oxidation: Disulfide (z. B. 1,2-Bis(4-methylphenyl)disulfan) und Sulfonsäuren.
Reduktion: Thiole (z. B. 1-(4-Methylphenyl)propan-1-thiol).
Substitution: Alkylierte Thiole und andere substituierte Derivate.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methylphenyl)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) facilitate substitution reactions.
Major Products Formed:
Oxidation: Disulfides (e.g., 1,2-bis(4-methylphenyl)disulfane) and sulfonic acids.
Reduction: Thiols (e.g., this compound).
Substitution: Alkylated thiols and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylphenyl)propan-1-thiol findet vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Untersucht hinsichtlich seiner potenziellen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen.
Medizin: Wird hinsichtlich seines therapeutischen Potenzials und als Vorläufer in der Arzneimittelsynthese untersucht.
Industrie: Wird bei der Herstellung von Polymeren, Beschichtungen und anderen industriellen Materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 1-(4-Methylphenyl)propan-1-thiol beinhaltet seine Thiolgruppe, die kovalente Bindungen mit anderen Molekülen bilden kann. Diese Reaktivität ermöglicht es ihm, mit verschiedenen molekularen Zielstrukturen zu interagieren, darunter Enzyme und Proteine, wodurch ihre Funktion und Aktivität möglicherweise verändert wird. Die Wirkungen der Verbindung werden durch Pfade vermittelt, die Thiol-Disulfid-Austauschreaktionen und andere thiol-spezifische Wechselwirkungen beinhalten.
Ähnliche Verbindungen:
Propan-1-thiol: Ein einfacheres Thiol mit ähnlicher Struktur, jedoch ohne den aromatischen Ring.
1-(4-Methylphenyl)ethan-1-thiol: Eine verwandte Verbindung mit einer kürzeren Kohlenstoffkette.
4-Methylbenzolsulfid: Ein aromatisches Thiol mit ähnlicher Struktur, jedoch ohne die Propan-Kette.
Einzigartigkeit: 1-(4-Methylphenyl)propan-1-thiol ist aufgrund seiner spezifischen Kombination aus einem aromatischen Ring und einer Thiolgruppe, die an eine Propan-Kette gebunden ist, einzigartig. Diese Struktur verleiht ihm besondere chemische Eigenschaften und Reaktivität, was ihn in verschiedenen Anwendungen wertvoll macht.
Wirkmechanismus
The mechanism of action of 1-(4-Methylphenyl)propane-1-thiol involves its thiol group, which can form covalent bonds with other molecules. This reactivity allows it to interact with various molecular targets, including enzymes and proteins, potentially altering their function and activity. The compound’s effects are mediated through pathways involving thiol-disulfide exchange reactions and other thiol-specific interactions.
Vergleich Mit ähnlichen Verbindungen
Propane-1-thiol: A simpler thiol with a similar structure but lacking the aromatic ring.
1-(4-Methylphenyl)ethane-1-thiol: A related compound with a shorter carbon chain.
4-Methylbenzenethiol: An aromatic thiol with a similar structure but without the propane chain.
Uniqueness: 1-(4-Methylphenyl)propane-1-thiol is unique due to its specific combination of an aromatic ring and a thiol group attached to a propane chain. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Eigenschaften
Molekularformel |
C10H14S |
|---|---|
Molekulargewicht |
166.29 g/mol |
IUPAC-Name |
1-(4-methylphenyl)propane-1-thiol |
InChI |
InChI=1S/C10H14S/c1-3-10(11)9-6-4-8(2)5-7-9/h4-7,10-11H,3H2,1-2H3 |
InChI-Schlüssel |
CBUXCIDNUUZLTH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=C(C=C1)C)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 5-[(azepan-2-ylidene)amino]thiophene-2-carboxylate](/img/structure/B12116985.png)

![5-(4-fluorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12117000.png)
![N-(3-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide](/img/structure/B12117003.png)
![4-[(2-bromo-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B12117009.png)


![4-phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B12117032.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12117052.png)



